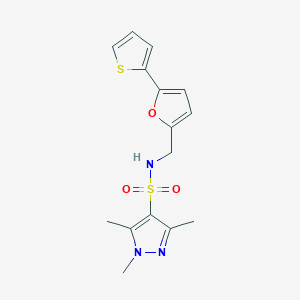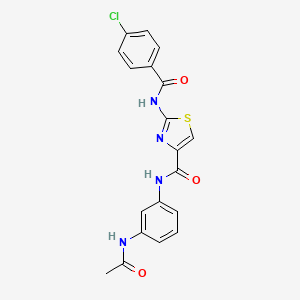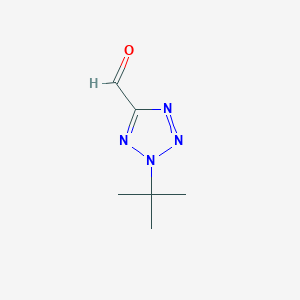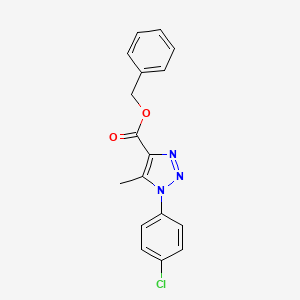![molecular formula C24H23N5O2 B2492226 1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione CAS No. 919009-19-1](/img/structure/B2492226.png)
1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves complex organic reactions, often starting with purine bases. For example, synthetic access to new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, illustrating the versatility in modifying purine structures for various applications (Gobouri, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives showcases a complex array of intermolecular interactions. Investigations into 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provided insights into the anisotropic distribution of interaction energies, highlighting the potential of purine derivatives in material design due to their unique electrostatic and dispersion energy components (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, demonstrating a broad spectrum of biological activities. For instance, the reactivity of mesoionic purinone analogs, including their hydrolytic ring-opening reactions, exemplifies the chemical versatility of purine structures (Coburn & Taylor, 1982).
Physical Properties Analysis
The solid-phase synthesis and quantitative investigation of derivatives like 1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione reveal important physical properties. The layered crystal packing, dominated by electrostatic energy contributions, points to the significance of hydrogen bonds and stacking motifs in determining the stability and physical characteristics of these compounds (Karskela & Lönnberg, 2006).
Chemical Properties Analysis
The synthesis and evaluation of purine derivatives for biological activities provide insight into their chemical properties. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its evaluation as an antidepressant showcase the potential therapeutic applications of these compounds, underlining their significance beyond just structural interest (Wessels, Schwan, & Pong, 1980).
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
- Receptor Affinity and Potential Psychotropic Activity: A series of compounds including imidazo[2,1-f]purine-2,4-diones have been studied for their affinity to serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some of these compounds displayed potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).
Molecular Docking and Synthesis
- Molecular Docking Studies and Synthesis of Derivatives: Research on derivatives of imidazo[2,1-f]purine-2,4-dione, including molecular docking studies, has shown that substituents at specific positions of the molecule can be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2009).
Novel Derivative Synthesis
- Synthesis of Novel Derivatives for Biological Evaluation: The synthesis of new derivatives, such as 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione, has been explored for their potential biological activities (Gobouri, 2020).
Structural Analysis
- Structural Analysis and Properties: Structural analysis of similar compounds, including their geometrical properties and hydrogen bonding patterns, has been conducted to understand their chemical behavior and potential for drug development (Karczmarzyk et al., 1995).
properties
IUPAC Name |
2-benzyl-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-14-27-20-21(25-23(27)29(16)17(2)19-12-8-5-9-13-19)26(3)24(31)28(22(20)30)15-18-10-6-4-7-11-18/h4-14,17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYQFKVZLPMPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)


![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)


![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)